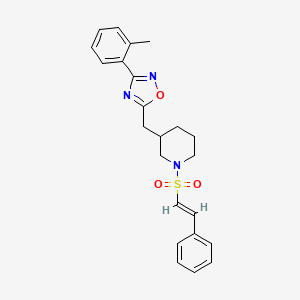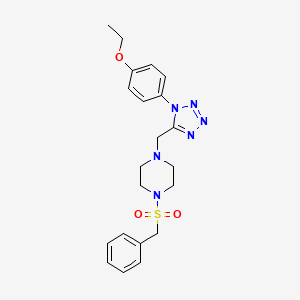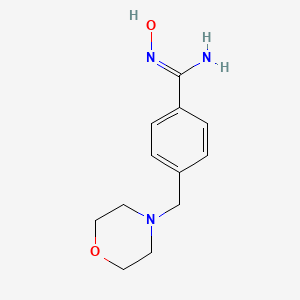![molecular formula C25H28O3 B2962870 ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate CAS No. 851716-37-5](/img/structure/B2962870.png)
ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexene ring substituted with various functional groups, including an ester, a ketone, and aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methylbenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Michael Addition: The α,β-unsaturated ketone undergoes a Michael addition with ethyl acetoacetate in the presence of a base such as potassium carbonate to form the cyclohexene ring.
Esterification: The final step involves the esterification of the resulting carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反应分析
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride, nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-methylphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(methyl)phenyl]cyclohex-3-ene-1-carboxylate: Contains a methyl group instead of a propan-2-yl group, affecting its reactivity and interactions.
Ethyl 4-(4-methylphenyl)-2-oxo-6-[4-(ethyl)phenyl]cyclohex-3-ene-1-carboxylate: Contains an ethyl group instead of a propan-2-yl group, leading to variations in its properties.
属性
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-oxo-6-(4-propan-2-ylphenyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-5-28-25(27)24-22(20-12-10-18(11-13-20)16(2)3)14-21(15-23(24)26)19-8-6-17(4)7-9-19/h6-13,15-16,22,24H,5,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMJNVLTQYLSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(methoxycarbothioyl)amino]benzoate](/img/structure/B2962787.png)
![5-{4H-imidazo[4,5-b]pyridin-2-yl}quinoline](/img/structure/B2962788.png)



![2-(4-ethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2962794.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)


![2-(4-fluorophenoxy)-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2962806.png)

